The synthesis of 6-Fluoro-5-nitroquinoline typically involves the nitration of 6-fluoroquinoline, which can be achieved through several methods:
The molecular structure of 6-Fluoro-5-nitroquinoline can be described using its chemical formula .
6-Fluoro-5-nitroquinoline participates in various chemical reactions due to its reactive functional groups:
The mechanism of action for compounds like 6-Fluoro-5-nitroquinoline often involves interaction with biological targets such as enzymes or receptors:
The applications of 6-Fluoro-5-nitroquinoline are primarily in scientific research:
6-Fluoro-5-nitroquinoline (C₉H₅FN₂O₂) represents a strategically functionalized quinoline derivative gaining prominence in medicinal chemistry and drug discovery. As a fused bicyclic heterocycle, the quinoline scaffold serves as a privileged structure in pharmaceutical design, evidenced by its presence in antimalarials (chloroquine), antibiotics (ciprofloxacin), and kinase inhibitors [3] [7]. The deliberate introduction of fluorine at C6 and a nitro group at C5 enhances the parent scaffold's electronic profile and biointeraction potential. This compound (CAS 236092-96-9; MW 192.15 g/mol) exhibits a topological polar surface area of 58.7 Ų, indicative of favorable membrane permeability [2]. Its emergence reflects broader trends in heterocyclic optimization, where synergistic substituent effects are leveraged to refine pharmacokinetic and target-binding properties [4] [8].
Table 1: Key Identifiers of 6-Fluoro-5-nitroquinoline
Property | Value |
---|---|
CAS Registry Number | 236092-96-9 |
Molecular Formula | C₉H₅FN₂O₂ |
Molecular Weight | 192.15 g/mol |
Exact Mass | 192.0335 g/mol |
Topological Polar Surface Area | 58.7 Ų |
Hydrogen Bond Acceptor Count | 4 |
Heavy Atom Count | 14 |
Quinoline-based therapeutics trace their origins to natural alkaloids like quinine, isolated in 1820, which laid the foundation for synthetic derivatives. The 20th century witnessed systematic exploration of quinoline substitutions to enhance bioactivity: 4-aminoquinolines (e.g., chloroquine, 1934) addressed malaria, while fluorination strategies gained momentum with fluoroquinolone antibiotics (norfloxacin, 1986) [3] [7]. 6-Fluoro-5-nitroquinoline emerged in the late 1990s (CAS registered 1998) as part of targeted efforts to optimize quinoline electronics for kinase inhibition and antimicrobial activity [2]. This period coincided with advances in fluorination methodologies, enabling precise C–F bond installation to modulate compound lipophilicity and metabolic stability [5] [8]. The nitro group’s introduction aligned with nitroheterocycle research for antiparasitic agents, though its role in quinoline systems remained underexplored until the 2000s [7].
Table 2: Evolution of Key Quinoline-Based Therapeutics
Era | Development | Therapeutic Role |
---|---|---|
1820 | Quinine isolation | Antimalarial |
1934 | Chloroquine synthesis | Antimalarial |
1986 | Norfloxacin (fluoroquinolone) | Antibacterial |
Late 1990s | 6-Fluoro-5-nitroquinoline derivatives | Kinase inhibition/antimicrobial |
The fluorine atom at C6 exerts multifaceted effects:
The nitro group at C5 contributes:
Table 3: Electronic and Steric Effects of Quinoline Substituents
Substituent | Hammett Constant (σ) | Effect on log P | Key Functional Role |
---|---|---|---|
F (C6) | σₘ = 0.34 | +0.25 | Electron withdrawal, metabolic stability |
NO₂ (C5) | σₘ = 0.71 | +0.85 | Nucleofuge, bioreduction, H-bonding |
6-Fluoro-5-nitroquinoline serves as a versatile synthon for generating libraries targeting diverse pathologies:
Synthetic Methodologies capitalize on substituent reactivity:
Table 4: Therapeutic Targets of 6-Fluoro-5-nitroquinoline Derivatives
Therapeutic Area | Molecular Target | Biological Effect |
---|---|---|
Oncology | EGFR/Pim-1 kinases | Apoptosis induction, cell-cycle arrest |
Infectious Diseases | Mycobacterial enoyl-ACP reductase | Cell-wall synthesis inhibition |
Neurology | Tau protein fibrils | Diagnostic PET imaging (Alzheimer’s) |
Table 5: Synthetic Strategies for 6-Fluoro-5-nitroquinoline Derivatives
Reaction Type | Conditions | Key Products |
---|---|---|
Nucleophilic substitution | R-NH₂, DMSO, 70°C | 5-Nitro-6-(alkylamino)quinolines |
Suzuki coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-6-fluoro-5-nitroquinolines |
Reductive amination | NaBH₄, R₂NH, MeOH | 5-Amino-6-fluoroquinoline derivatives |
The integration of fluorine and nitro groups exemplifies rational heterocyclic design, balancing electronic perturbation and metabolic stability for next-generation therapeutics. Ongoing research explores quinolone-pyrazole/chalcone hybrids to address resistance mechanisms in oncology and infectious diseases [3] [7]. As synthetic methodologies advance (e.g., flow chemistry, photoredox functionalization), 6-fluoro-5-nitroquinoline’s versatility will accelerate hit-to-lead optimization across therapeutic domains.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: